molecular formula C17H25NO4S B6956968 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-methylsulfonylcyclohexan-1-amine

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-methylsulfonylcyclohexan-1-amine

Cat. No.: B6956968
M. Wt: 339.5 g/mol
InChI Key: FGGBAOSAUKKSFY-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-methylsulfonylcyclohexan-1-amine is a complex organic compound characterized by the presence of a benzodioxin moiety, a cyclohexane ring, and a sulfonamide group

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-methylsulfonylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-12(13-6-7-16-17(10-13)22-9-8-21-16)18-14-4-3-5-15(11-14)23(2,19)20/h6-7,10,12,14-15,18H,3-5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGBAOSAUKKSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)NC3CCCC(C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-methylsulfonylcyclohexan-1-amine typically involves multiple steps:

    Formation of the Benzodioxin Moiety: The benzodioxin ring is synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.

    Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

    Cyclohexane Ring Formation: The final step involves the formation of the cyclohexane ring through hydrogenation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-methylsulfonylcyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-methylsulfonylcyclohexan-1-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-methylsulfonylcyclohexan-1-amine is unique due to its combination of a benzodioxin moiety, a sulfonamide group, and a cyclohexane ring. This structural combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

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